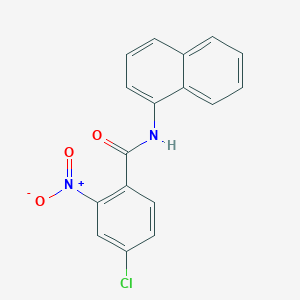
1-(3-chlorobenzoyl)-N-cyclopentyl-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorobenzoyl)-N-cyclopentyl-4-piperidinecarboxamide, commonly known as CPP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CPP is a potent inhibitor of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes in the brain.
Mécanisme D'action
CPP binds to the 1-(3-chlorobenzoyl)-N-cyclopentyl-4-piperidinecarboxamide receptor at the glycine-binding site and blocks the channel pore, preventing the influx of calcium ions. This inhibition of the 1-(3-chlorobenzoyl)-N-cyclopentyl-4-piperidinecarboxamide receptor leads to a decrease in synaptic plasticity and a reduction in the strength of neuronal connections. The blockade of the 1-(3-chlorobenzoyl)-N-cyclopentyl-4-piperidinecarboxamide receptor by CPP has been shown to have both acute and long-term effects on neuronal function.
Biochemical and Physiological Effects:
CPP has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that CPP can inhibit the induction of long-term potentiation (LTP) in hippocampal slices, which is a cellular model of learning and memory. In vivo studies have shown that CPP can produce analgesia in animal models of chronic pain. CPP has also been shown to reduce drug-seeking behavior in animal models of drug addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CPP in research is its potency and selectivity as an 1-(3-chlorobenzoyl)-N-cyclopentyl-4-piperidinecarboxamide receptor antagonist. This allows researchers to investigate the specific functions of the 1-(3-chlorobenzoyl)-N-cyclopentyl-4-piperidinecarboxamide receptor without affecting other receptor systems. However, one limitation of CPP is its relatively short duration of action, which requires frequent dosing in experiments. Another limitation is the potential for off-target effects, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for research on CPP and the 1-(3-chlorobenzoyl)-N-cyclopentyl-4-piperidinecarboxamide receptor. One area of interest is the role of the 1-(3-chlorobenzoyl)-N-cyclopentyl-4-piperidinecarboxamide receptor in neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of more potent and selective 1-(3-chlorobenzoyl)-N-cyclopentyl-4-piperidinecarboxamide receptor antagonists for therapeutic use. Additionally, further research is needed to elucidate the complex interactions between the 1-(3-chlorobenzoyl)-N-cyclopentyl-4-piperidinecarboxamide receptor and other neurotransmitter systems in the brain.
Méthodes De Synthèse
CPP can be synthesized by reacting 3-chlorobenzoyl chloride with cyclopentylamine and piperidinecarboxylic acid in the presence of a base. The reaction yields CPP as a white crystalline solid with a melting point of 149-150°C. The purity of CPP can be further improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
CPP has been widely used as a research tool to study the 1-(3-chlorobenzoyl)-N-cyclopentyl-4-piperidinecarboxamide receptor and its role in various physiological and pathological processes. CPP is a potent and selective antagonist of the 1-(3-chlorobenzoyl)-N-cyclopentyl-4-piperidinecarboxamide receptor, which allows researchers to investigate the specific functions of this receptor. CPP has been used to study the role of the 1-(3-chlorobenzoyl)-N-cyclopentyl-4-piperidinecarboxamide receptor in synaptic plasticity, learning and memory, pain perception, and drug addiction.
Propriétés
IUPAC Name |
1-(3-chlorobenzoyl)-N-cyclopentylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O2/c19-15-5-3-4-14(12-15)18(23)21-10-8-13(9-11-21)17(22)20-16-6-1-2-7-16/h3-5,12-13,16H,1-2,6-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBRMYJKKVGQIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49727390 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3-Chloro-benzoyl)-piperidine-4-carboxylic acid cyclopentylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-fluorophenyl)sulfonyl]-3-[(methoxy-NNO-azoxy)acetyl]imidazolidine](/img/structure/B5811234.png)
![5-[(cyclohexylcarbonyl)amino]isophthalic acid](/img/structure/B5811244.png)
![N'-[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]acetohydrazide](/img/structure/B5811246.png)
![methyl 2-methyl-3-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B5811247.png)
![5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid](/img/structure/B5811253.png)

![ethyl 2-[(cyclopropylcarbonyl)amino]benzoate](/img/structure/B5811269.png)
![2,4-dichloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5811277.png)


![3-({[(2,5-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoic acid](/img/structure/B5811318.png)
![2-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5811319.png)

![2-[2-(2-oxo-5-phenyl-3(2H)-thienylidene)hydrazino]benzoic acid](/img/structure/B5811333.png)